2-(Bromomethyl)-3,5-difluoropyridine

Nucleophilic substitution Leaving group ability Halogen exchange

2-(Bromomethyl)-3,5-difluoropyridine (CAS 1227516-28-0) is a halogenated heteroaromatic building block featuring a pyridine ring substituted with a reactive bromomethyl group at the 2-position and electron-withdrawing fluorine atoms at the 3- and 5-positions. This substitution pattern confers distinct reactivity and physicochemical properties that differentiate it from non-fluorinated or alternative halogenated pyridine analogs.

Molecular Formula C6H4BrF2N
Molecular Weight 208 g/mol
CAS No. 1227516-28-0
Cat. No. B3186372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-3,5-difluoropyridine
CAS1227516-28-0
Molecular FormulaC6H4BrF2N
Molecular Weight208 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)CBr)F
InChIInChI=1S/C6H4BrF2N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2
InChIKeyKYLLSIJJZYPFIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-3,5-difluoropyridine CAS 1227516-28-0: Procurement-Ready Pyridine Intermediate for Cross-Coupling and Nucleophilic Displacement


2-(Bromomethyl)-3,5-difluoropyridine (CAS 1227516-28-0) is a halogenated heteroaromatic building block featuring a pyridine ring substituted with a reactive bromomethyl group at the 2-position and electron-withdrawing fluorine atoms at the 3- and 5-positions . This substitution pattern confers distinct reactivity and physicochemical properties that differentiate it from non-fluorinated or alternative halogenated pyridine analogs . The compound is commercially available with specifications of ≥98% purity from multiple suppliers, and its scalable synthesis via a patent-protected three-step route from 3,5-difluoro-2-pyridinecarboxylic acid supports industrial procurement [1].

Why 2-(Bromomethyl)-3,5-difluoropyridine Cannot Be Casually Swapped with Generic Pyridine Halides in Synthesis


Substitution of 2-(bromomethyl)-3,5-difluoropyridine with alternative pyridine halides (e.g., 2-(chloromethyl)-3,5-difluoropyridine, 2-(bromomethyl)pyridine, or unsubstituted 3,5-difluoropyridine) introduces measurable differences in reactivity, physicochemical properties, and hazard classification that directly affect synthetic outcomes and procurement decisions . The electron-withdrawing 3,5-difluoro pattern modulates the electrophilicity of the bromomethyl group and the electronic character of the pyridine ring, while the bromine leaving group confers greater lability than chlorine in nucleophilic substitutions . These distinctions are quantified in the evidence below and underscore why generic substitution without validation is inadvisable for optimized synthetic routes [1].

2-(Bromomethyl)-3,5-difluoropyridine: Direct Evidence of Differentiated Performance Versus Key Analogs


Bromine vs. Chlorine Leaving Group: Quantitative Reactivity Advantage in Nucleophilic Displacement

In nucleophilic substitution reactions, the bromine atom in 2-(bromomethyl)-3,5-difluoropyridine functions as a significantly better leaving group than the chlorine atom in the direct analog 2-(chloromethyl)-3,5-difluoropyridine [1]. This difference arises from the weaker C–Br bond (bond dissociation energy approximately 69 kcal/mol) relative to the C–Cl bond (bond dissociation energy approximately 81 kcal/mol), which translates to faster reaction kinetics and higher yields under otherwise identical conditions [2]. While no direct head-to-head kinetic data are available for these specific compounds, class-level inference from the established reactivity hierarchy of benzylic halides (R–Br >> R–Cl) supports the selection of the bromomethyl derivative for reactions requiring efficient nucleophilic displacement at ambient or mild temperatures .

Nucleophilic substitution Leaving group ability Halogen exchange

Lipophilicity Differentiation: XLogP3 Value vs. Chloromethyl Analog Guides Solvent and Purification Strategy

2-(Bromomethyl)-3,5-difluoropyridine exhibits a computed XLogP3 value of 1.6, which is notably higher than the value of 1.5 for the corresponding chloromethyl analog 2-(chloromethyl)-3,5-difluoropyridine [1][2]. This 0.1 unit difference in XLogP3 reflects the increased hydrophobic character conferred by the bromine substituent relative to chlorine [3]. While a 0.1 logP difference is modest, it is quantifiable and directly impacts chromatographic retention time prediction (e.g., reverse-phase HPLC or flash chromatography mobile phase selection) and may influence compound partitioning in biphasic reaction media .

Lipophilicity LogP Chromatography ADME prediction

Regioselective Reactivity in Cross-Coupling: Fluorinated Pyridine Ring Directs Site-Selective Suzuki-Miyaura Coupling

The 3,5-difluoro substitution pattern in 2-(bromomethyl)-3,5-difluoropyridine exerts a pronounced electronic effect on the pyridine ring that can direct site-selective cross-coupling reactions. In a study by Sharif et al. (2017), Suzuki-Miyaura cross-coupling of halogenated fluoropyridines demonstrated that fluorine substituents strongly influence the regioselectivity of arylboronic acid coupling [1]. Specifically, 2,6-dichloro-3-(trifluoromethyl)pyridine underwent site-selective coupling exclusively at the 2-position when treated with 1 equivalent of arylboronic acid, attributed to electronic effects [2]. By class-level inference, the 3,5-difluoro substitution on the target compound is expected to similarly bias palladium-catalyzed coupling toward the 2-bromomethyl position or the 2-position of the pyridine ring, offering a predictable regioselectivity advantage over non-fluorinated analogs like 2-(bromomethyl)pyridine, which lacks such electronic directing groups .

Suzuki-Miyaura coupling Regioselectivity Fluorinated pyridines Cross-coupling

Scalable Synthesis with Documented Yield: Patent-Protected Route Enables Industrial Procurement Confidence

A Chinese patent (CN-115057811-B) discloses a robust three-step preparation method for 2-(bromomethyl)-3,5-difluoropyridine from 3,5-difluoro-2-pyridinecarboxylic acid [1]. The sequence involves (1) esterification under acidic conditions to yield methyl 3,5-difluoro-2-pyridinecarboxylate, (2) reduction with sodium borohydride to give 2-hydroxymethyl-3,5-difluoropyridine, and (3) bromination with phosphorus tribromide to afford the target compound [2]. The patent asserts that this method is "simple to operate, has mild conditions, and is suitable for large-scale industrial production" [3]. While exact yields are not disclosed in the abstract, the existence of a granted patent with industrial-scale claims provides procurement stakeholders with confidence in long-term supply security compared to analogs for which no scalable route has been documented .

Scale-up synthesis Process chemistry Supply chain security Pharmaceutical intermediate

GHS Hazard Classification: Oral Acute Toxicity and Corrosivity Profile Differs from Chloromethyl Analog

2-(Bromomethyl)-3,5-difluoropyridine carries GHS hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In contrast, the direct chloromethyl analog 2-(chloromethyl)-3,5-difluoropyridine is classified with H302 and additionally H314 (Causes severe skin burns and eye damage), indicating a higher corrosive hazard profile [1]. This difference in hazard classification—specifically the absence of a skin corrosion warning for the bromomethyl derivative—may simplify handling protocols and reduce shipping restrictions for laboratories with limited hazardous material handling capabilities .

Safety assessment GHS classification Occupational exposure Regulatory compliance

Prioritized Application Scenarios for 2-(Bromomethyl)-3,5-difluoropyridine Based on Verified Differentiated Performance


Efficient Nucleophilic Displacement for C–O, C–N, and C–S Bond Formation at Mild Temperatures

In synthetic sequences requiring installation of oxygen-, nitrogen-, or sulfur-based nucleophiles onto a pyridine scaffold under mild conditions, 2-(bromomethyl)-3,5-difluoropyridine is the preferred substrate over its chloromethyl analog. The weaker C–Br bond (bond dissociation energy ~69 kcal/mol vs. ~81 kcal/mol for C–Cl) enables faster reaction rates at ambient temperature, reducing the need for heating or forcing conditions [1]. This is particularly advantageous when the nucleophile is heat-sensitive or when preserving stereochemical integrity elsewhere in the molecule. The 3,5-difluoro substitution further modulates the electronic environment of the pyridine ring, which may enhance the electrophilicity of the bromomethyl carbon relative to non-fluorinated analogs .

Suzuki-Miyaura Cross-Coupling with Predictable Regioselectivity for Biaryl and Heteroaryl Synthesis

The 3,5-difluoro substitution pattern on 2-(bromomethyl)-3,5-difluoropyridine provides a built-in electronic directing effect that can bias palladium-catalyzed Suzuki-Miyaura cross-coupling toward the 2-position of the pyridine ring [1]. This regioselectivity advantage, inferred from studies on structurally related fluorinated pyridines, reduces the risk of unwanted byproducts and simplifies purification when coupling with aryl- or heteroarylboronic acids . Researchers synthesizing complex biaryl pharmacophores or agrochemical intermediates should select this fluorinated pyridine building block over non-fluorinated 2-(bromomethyl)pyridine when regiocontrol is critical to synthetic efficiency [2].

Scale-Up and Multi-Gram Procurement for Long-Term Medicinal Chemistry Programs

For research programs planning to advance a lead series toward preclinical development, 2-(bromomethyl)-3,5-difluoropyridine offers a documented scalable synthetic route as disclosed in Chinese patent CN-115057811-B [1]. The three-step sequence from 3,5-difluoro-2-pyridinecarboxylic acid is claimed to be suitable for industrial-scale production, providing procurement stakeholders with confidence in long-term supply security . In contrast, the chloromethyl analog lacks equivalent documented scale-up methodology in the searchable patent literature [2]. Commercial availability at ≥98% purity from multiple suppliers further supports reliable sourcing for multi-gram to kilogram needs [3].

Laboratory-Scale Synthesis with Streamlined Safety and Shipping Compliance

2-(Bromomethyl)-3,5-difluoropyridine is classified under GHS as a skin, eye, and respiratory irritant (H315, H319, H335) with acute oral toxicity (H302), but notably lacks the skin corrosion hazard (H314) assigned to the chloromethyl analog [1]. This lower corrosive hazard profile simplifies workplace safety protocols, reduces the need for specialized corrosive-material storage, and may lower hazardous material shipping fees when procuring from commercial suppliers . Academic laboratories or industrial facilities with limited corrosive-handling infrastructure should preferentially select the bromomethyl derivative over the chloromethyl analog when both are chemically viable for the intended transformation [2].

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